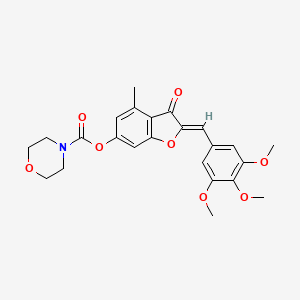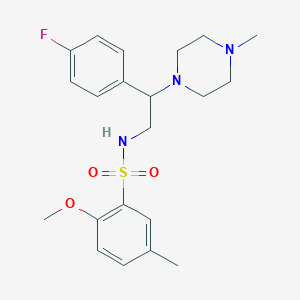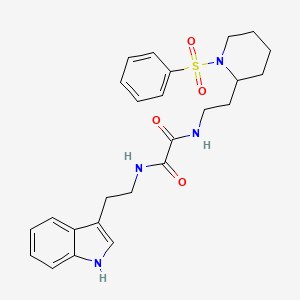![molecular formula C16H18ClNO3 B2622461 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1036618-22-0](/img/structure/B2622461.png)
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol (2-CAMP) is an organic compound that has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer’s, and Parkinson’s. In recent years, there has been an increase in research on 2-CAMP due to its potential to act as a novel therapeutic agent.
科学研究应用
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol has been studied for its potential to act as a therapeutic agent for various diseases. In particular, this compound has been studied for its potential to inhibit the growth of cancerous cells. In addition, this compound has been studied for its potential to act as an antioxidant, and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
作用机制
The exact mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes involved in the growth of cancerous cells. In addition, this compound has been shown to have antioxidant properties, which may help to protect against neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of certain enzymes involved in the growth of cancerous cells. In addition, this compound has been shown to have antioxidant properties, which may help to protect against neurodegenerative diseases.
实验室实验的优点和局限性
The use of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol in laboratory experiments has both advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize. Additionally, this compound has a wide range of potential applications, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. In particular, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to accurately interpret results. Additionally, this compound is not yet approved for clinical use, so it cannot be used in human trials.
未来方向
There are a number of potential future directions for research on 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol. One potential direction is to further investigate the mechanism of action of this compound and its potential to inhibit the growth of cancerous cells. Additionally, further research could be done to explore the potential of this compound to protect against neurodegenerative diseases. Additionally, further research could be done to explore the potential of this compound to be used in clinical trials. Finally, research could be done to explore the potential of this compound to be used as an antioxidant.
合成方法
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is synthesized using a two-step reaction process. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with ethylenediamine in aqueous ethanol. This reaction produces 3-chloro-4-methoxyphenylacetamidine, which is then reacted with ethyl 6-ethoxyphenylacetate in the presence of sodium hydroxide. This second reaction produces this compound.
属性
IUPAC Name |
2-[(3-chloro-4-methoxyanilino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-12-7-8-14(20-2)13(17)9-12/h4-9,18-19H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSUJPXZWORQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2622379.png)


![Tert-butyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate](/img/structure/B2622382.png)


![4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2622388.png)
![Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate](/img/structure/B2622390.png)



![4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2622395.png)

